2-Fluoro-3-(2-methylpropyl)benzaldehyde
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Overview
Description
2-Fluoro-3-(2-methylpropyl)benzaldehyde is an organic compound with the molecular formula C11H13FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and an isobutyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 2-Fluoro-3-(2-methylpropyl)benzaldehyde typically involves the introduction of the fluorine and isobutyl groups onto the benzaldehyde ring. One common method is the Friedel-Crafts alkylation reaction, where benzaldehyde is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .
Chemical Reactions Analysis
2-Fluoro-3-(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .
Scientific Research Applications
2-Fluoro-3-(2-methylpropyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(2-methylpropyl)benzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
2-Fluoro-3-(2-methylpropyl)benzaldehyde can be compared with other benzaldehyde derivatives such as:
2-Fluorobenzaldehyde: Lacks the isobutyl group, making it less bulky and potentially less selective in certain reactions.
3-(2-Methylpropyl)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
2-Chloro-3-(2-methylpropyl)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical properties and reactivity
Properties
IUPAC Name |
2-fluoro-3-(2-methylpropyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-9-4-3-5-10(7-13)11(9)12/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRFXXEORTMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=CC=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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